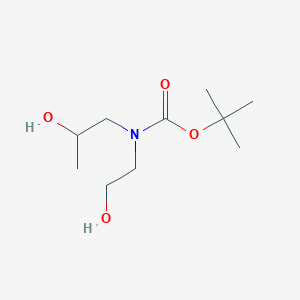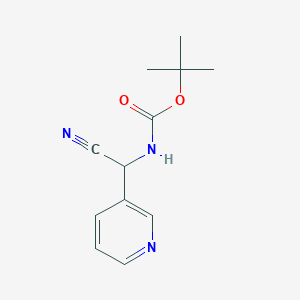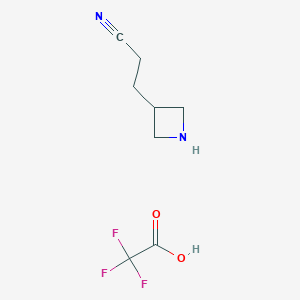
3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)propanenitrile; trifluoroacetic acid is a compound that belongs to the class of azetidine derivatives. It has a molecular formula of C8H11F3N2O2 and a molecular weight of 224.2. Azetidine derivatives are known for their unique four-membered ring structure, which imparts significant strain and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring . The trifluoroacetic acid component is often introduced as a counterion to stabilize the compound and enhance its solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of trifluoroacetic acid as a stabilizing agent is crucial in maintaining the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different azetidine derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
3-(Azetidin-3-yl)propanenitrile; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)propanenitrile involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid component may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid .
Uniqueness
What sets 3-(azetidin-3-yl)propanenitrile apart is its combination with trifluoroacetic acid, which enhances its stability and solubility. This unique feature makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H11F3N2O2 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-(azetidin-3-yl)propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c7-3-1-2-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,1-2,4-5H2;(H,6,7) |
InChI Key |
ZSTCUYBEHHLVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCC#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


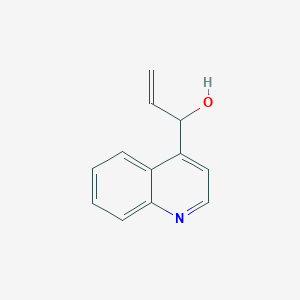

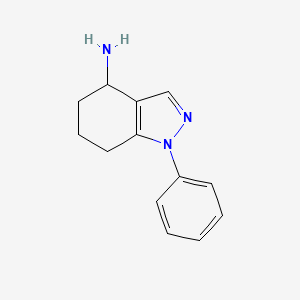
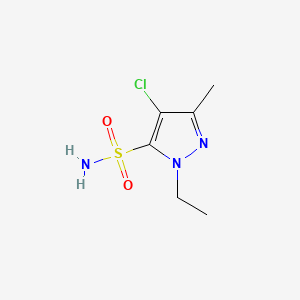
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
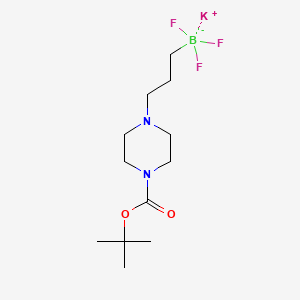
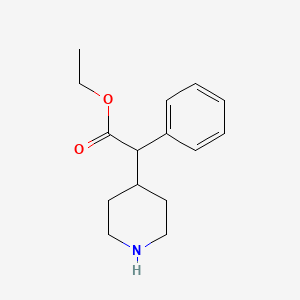
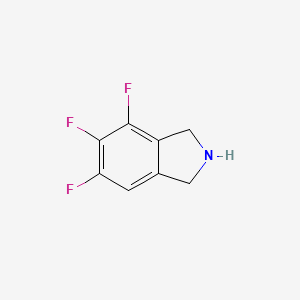
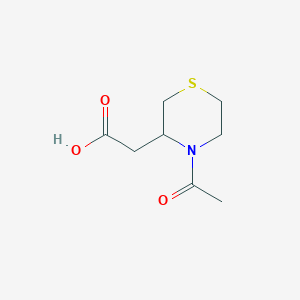
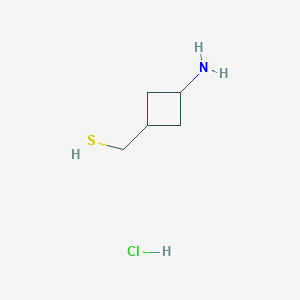
![tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B13500805.png)
